molecular formula C11H12FNO3 B1276408 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid CAS No. 904766-63-8

4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid

Cat. No.: B1276408
CAS No.: 904766-63-8
M. Wt: 225.22 g/mol
InChI Key: CHWRAGGSWHBHFW-UHFFFAOYSA-N
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Description

4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid is an organic compound with the molecular formula C11H12FNO3 It is a derivative of butanoic acid, featuring a fluoro-substituted phenyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid typically involves the reaction of 2-fluoro-5-methylaniline with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The fluoro-substituted phenyl group and the amino group can form hydrogen bonds and other interactions with target proteins, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid
  • 4-[(2-Methylphenyl)amino]-4-oxobutanoic acid
  • 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid

Uniqueness

4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid is unique due to the presence of both a fluoro and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

4-(2-fluoro-5-methylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c1-7-2-3-8(12)9(6-7)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWRAGGSWHBHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424264
Record name 4-(2-Fluoro-5-methylanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904766-63-8
Record name 4-(2-Fluoro-5-methylanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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